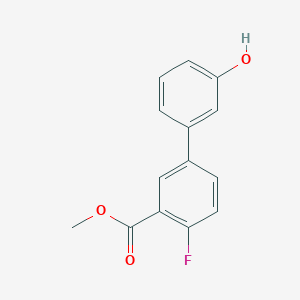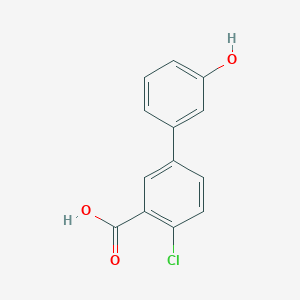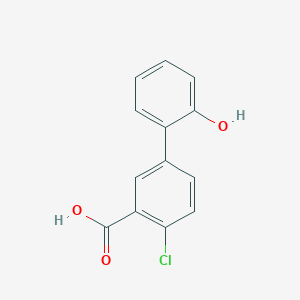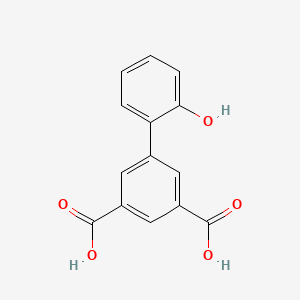![molecular formula C16H15NO2 B6370530 4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol CAS No. 1261896-22-3](/img/structure/B6370530.png)
4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol is an organic compound with a complex structure that includes a cyclopropyl group, an aminocarbonyl group, and a phenyl group attached to a phenol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol typically involves multiple steps. One common method starts with the preparation of the intermediate 3-(Cyclopropylaminocarbonyl)phenylboronic acid. This intermediate can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated phenyl compound with a cyclopropylaminocarbonylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki-Miyaura coupling reaction to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminocarbonyl group can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyclopropylaminocarbonyl group can interact with amino acid residues in the enzyme, leading to conformational changes that inhibit enzyme function. Additionally, the phenol group can participate in hydrogen bonding and other interactions that stabilize the compound-enzyme complex .
Comparación Con Compuestos Similares
Similar Compounds
4-(Cyclopropylaminocarbonyl)phenylboronic acid: Similar structure but with a boronic acid group instead of a phenol group.
4-[3-(Cyclopropylaminocarbonyl)phenyl]benzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.
Uniqueness
4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol is unique due to the presence of both a phenol group and a cyclopropylaminocarbonyl group. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
N-cyclopropyl-3-(4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-15-8-4-11(5-9-15)12-2-1-3-13(10-12)16(19)17-14-6-7-14/h1-5,8-10,14,18H,6-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKIWHBPTILJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683605 |
Source


|
| Record name | N-Cyclopropyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261896-22-3 |
Source


|
| Record name | N-Cyclopropyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol](/img/structure/B6370511.png)
![3'-(Methylsulfonyl)-[1,1'-biphenyl]-3-ol](/img/structure/B6370515.png)

![3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol](/img/structure/B6370525.png)


